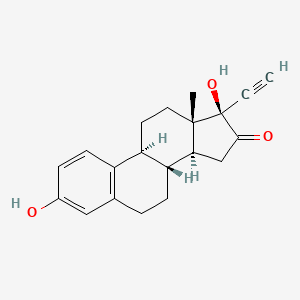

16-Oxo-ethinylestradiol

Beschreibung

Significance of Steroidal Metabolites in Biochemical Pathways

The metabolism of steroids is a complex process that generates a wide array of metabolites, each with potentially distinct biological activities. nih.govfrontiersin.org This metabolic transformation, primarily occurring in the liver, involves enzymes such as the cytochrome P450 (CYP) family. nih.gov These enzymes catalyze reactions like hydroxylation, which introduces hydroxyl (-OH) groups at various positions on the steroid molecule. nih.gov

The resulting metabolites can have different potencies compared to the parent hormone. nih.gov For instance, some estrogen metabolites are known to have potent estrogenic activity, while others may be inactive or even anti-estrogenic. nih.govrupahealth.comismni.org The balance between different metabolic pathways is crucial for maintaining hormonal homeostasis. ismni.org Alterations in steroid metabolism have been linked to various physiological and pathological conditions, highlighting the importance of studying these metabolic products. nih.govfrontiersin.org The study of the complete set of steroids and their metabolites, known as the steroid metabolome, provides significant insights into the biosynthesis and metabolism of steroid hormones. oup.com

Contextualization of Ethinylestradiol within Synthetic Estrogen Research

Ethinylestradiol (EE) is a synthetic estrogen that was first synthesized in 1938. drugbank.comtandfonline.com Its development was a significant milestone in endocrinology because it overcame the poor oral bioavailability of natural estradiol. tandfonline.com The addition of an ethinyl group at the C17 position of the estradiol molecule makes it more resistant to metabolic degradation by the liver. tandfonline.comwikipedia.org

This enhanced stability and oral activity led to ethinylestradiol becoming the most widely used estrogen in combined oral contraceptives. tandfonline.comwikipedia.org The widespread use of ethinylestradiol has prompted extensive research into its metabolism and the biological activities of its various metabolites. nih.govpharmgkb.org Ethinylestradiol is metabolized into various hydroxylated products by cytochrome P450 enzymes. drugbank.compharmgkb.org These metabolic pathways include hydroxylation at the 2-, 4-, and 16-positions of the steroid ring. drugbank.comfda.gov

Rationale for Comprehensive Academic Investigation of 16-Oxo-ethinylestradiol

The formation of 16-oxygenated metabolites is a known pathway in the metabolism of both natural and synthetic estrogens. nih.govfda.gov For example, 16α-hydroxyestrone is a significant metabolite of estrone. rupahealth.comrupahealth.com Given that ethinylestradiol is a synthetic analog of estradiol, it is logical to investigate its potential to form similar 16-oxygenated metabolites, such as this compound.

The study of this compound is important for several reasons. As a metabolite and a known impurity of ethinylestradiol, understanding its chemical properties and formation is crucial for pharmaceutical quality control. synzeal.comwho.int The European Pharmacopoeia (EP) lists it as Ethinylestradiol EP Impurity H, and reference standards are available for its identification in analytical testing. synzeal.comclearsynth.com

Furthermore, investigating the biological activity of this compound is essential. Other 16-oxygenated estrogen metabolites have been shown to possess significant biological effects. nih.govclinexprheumatol.org For example, 16α-hydroxyestrone has been found to have potent estrogenic activity and has been implicated in cell proliferation. rupahealth.comrupahealth.comclinexprheumatol.org Therefore, a thorough academic investigation into the biochemical properties and potential physiological effects of this compound is warranted to fully comprehend the metabolic profile of ethinylestradiol.

Table 2: Key Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 11-deoxycortisol | C21H30O4 |

| 16α-hydroxyestrone | C18H22O3 |

| 17α-Hydroxyprogesterone | C21H30O3 |

| Androstenedione | C19H26O2 |

| Cholesterol | C27H46O |

| Cortisol | C21H30O5 |

| Cycloartenol | C30H50O |

| Dehydroepiandrosterone (DHEA) | C19H28O2 |

| Dihydrotestosterone (DHT) | C19H30O2 |

| Estradiol | C18H24O2 |

| Estriol | C18H24O3 |

| Estrone | C18H22O2 |

| Ethinylestradiol | C20H24O2 |

| Lanosterol | C30H50O |

| Levonorgestrel | C21H28O2 |

| Norelgestromin | C21H29NO2 |

| Norgestrel | C21H28O2 |

| Pregnenolone | C21H32O2 |

| Progesterone | C21H30O2 |

| Squalene | C30H50 |

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-17,21,23H,4,6,8-9,11H2,2H3/t15-,16-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJACPGCDLFVQMY-JOMPHRNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159230 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350468-76-6 | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350468766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-OXO-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTC87NA4WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of 16-oxo-ethinylestradiol

Retrosynthetic Analysis of the 16-Oxo Functionality in Estrane-Type Steroids

A retrosynthetic analysis of the 16-oxo functionality in estrane-type steroids, such as 16-oxo-ethinylestradiol, reveals several key bond disconnections and strategic considerations. The primary target is the ketone at C-16. This functionality can be conceptually disconnected to a hydroxyl group at the same position, suggesting an oxidation reaction as a key forward synthetic step. Therefore, a crucial precursor in the synthesis would be a 16-hydroxy steroid derivative.

Further retrosynthetic thinking would involve the disconnection of the entire C/D ring system. However, a more practical approach focuses on the late-stage functionalization of a pre-existing estrane skeleton. This strategy leverages the availability of estrone and estradiol as starting materials. nih.gov The ethinyl group at C-17 is another key feature. This can be retrosynthetically removed to reveal a ketone at C-17, pointing towards an ethynylation reaction of a 17-keto steroid precursor.

Therefore, a plausible retrosynthetic pathway for this compound would start from a readily available estrane derivative, such as estrone. The key transformations would involve:

Introduction of the 16-oxo group.

Introduction of the 17α-ethynyl and 17β-hydroxyl groups.

Novel Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through various modern synthetic methodologies, focusing on achieving high stereo- and regioselectivity.

Stereo- and Regioselective Oxidation Methods for C-16 Position

The selective oxidation of the C-16 position in the steroid nucleus is a challenging yet crucial step. Several methods have been explored to achieve this transformation with high control.

Microbial Hydroxylation: Biocatalysis using specific microorganisms or their enzymes offers a powerful tool for regioselective and stereoselective hydroxylation of steroid skeletons. nih.govnih.govsjtu.edu.cn Certain strains of fungi and bacteria are known to introduce hydroxyl groups at specific positions of the steroid nucleus, including C-16. nih.govnih.gov Subsequent oxidation of the resulting 16-hydroxy intermediate would yield the desired 16-oxo functionality. The use of enzymes like cytochrome P450 monooxygenases is particularly promising due to their ability to catalyze highly specific C-H bond oxidations. nih.govacs.org

Chemical Oxidation: Chemical methods for the oxidation of the C-16 methylene group often involve the use of strong oxidizing agents. However, achieving high regioselectivity can be difficult due to the presence of other reactive sites in the steroid molecule. Strategies to direct the oxidation to the C-16 position include the use of directing groups or the activation of the C-16 position through prior functionalization. For instance, remote C-H oxidation strategies using catalysts that can bind to a specific part of the steroid and deliver an oxidizing species to the C-16 position are being developed. researchgate.net

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) plays a pivotal role in the synthesis of complex molecules like this compound. ub.edu Key FGIs in the synthesis of this compound include:

Oxidation of a 16-hydroxyl group: As mentioned previously, the most direct route to the 16-oxo group is the oxidation of a corresponding 16-hydroxy steroid. This can be achieved using a variety of standard oxidizing agents, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

Rearrangement of 16α-hydroxy-17-keto steroids: The treatment of a 16α-hydroxy-17-keto steroid with a base can induce a rearrangement to the more stable 17β-hydroxy-16-keto isomer. nih.gov This provides a pathway to the desired 16-oxo functionality from a different precursor.

Multi-Step Synthesis Pathways from Precursor Molecules

The synthesis of this compound typically involves a multi-step sequence starting from a readily available steroid precursor like estrone or ethinylestradiol itself.

One potential synthetic route starting from estrone could involve:

Protection of the 3-hydroxyl group: The phenolic hydroxyl group at C-3 is typically protected to prevent its reaction in subsequent steps.

Introduction of the 16-hydroxyl group: This can be achieved through various methods, including microbial hydroxylation or chemical synthesis involving the formation of an enolate at C-16 followed by reaction with an electrophilic oxygen source.

Oxidation of the 16-hydroxyl group: The newly introduced hydroxyl group is then oxidized to the corresponding ketone.

Ethynylation of the 17-keto group: The ketone at C-17 is reacted with an acetylide anion to introduce the 17α-ethynyl and 17β-hydroxyl groups.

Deprotection of the 3-hydroxyl group: The protecting group at C-3 is removed to yield the final product, this compound.

An alternative pathway could start from ethinylestradiol:

Selective oxidation of the C-16 position: This would be the most direct approach, but achieving high regioselectivity can be challenging. Biocatalytic methods could be particularly useful here. drugbank.com

Synthesis of this compound Derivatives and Analogs

The presence of the 16-oxo group in this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives and analogs.

Strategies for Structural Modifications at C-3, C-17, and the Steroid Nucleus

Modifications at various positions of the this compound molecule can be explored to investigate structure-activity relationships.

C-3 Modifications: The phenolic hydroxyl group at C-3 can be readily modified.

Etherification: Formation of ether derivatives, such as a methyl ether (similar to mestranol), can alter the pharmacokinetic properties of the molecule. iarc.fr

Esterification: Conversion to various ester prodrugs can be achieved to potentially improve oral bioavailability or duration of action. google.com

C-17 Modifications: The 17-ethynyl and 17-hydroxyl groups are also amenable to modification, although any changes here would significantly alter the core structure of ethinylestradiol.

The ethynyl group is crucial for the high oral activity of ethinylestradiol, as it hinders its metabolism. iarc.fraacrjournals.org Modifications to this group would likely have a profound impact on its biological properties.

Modifications at the C-ring: Introduction of substituents at positions such as C-11 has been shown to influence the estrogenic or antiestrogenic activity of estradiol derivatives. mdpi.com

Modifications at other positions: Introduction of substituents or unsaturation at other positions of the steroid nucleus can also be explored. For example, modifications at C-7 have been investigated in the development of antiestrogens. scispace.com

Incorporation of Sulfonate Groups at C-3

The introduction of a sulfonate group at the C-3 position of the phenolic A-ring of estrogens, including derivatives of ethinylestradiol, is a significant metabolic and synthetic transformation. This process, known as sulfonation or sulfoconjugation, primarily involves the hydroxyl group at C-3 and can be achieved through both enzymatic and chemical methods.

In biological systems, sulfonation is a major pathway for the inactivation and elimination of estrogens. nih.gov This reaction is catalyzed by a family of phase II metabolizing enzymes called sulfotransferases (SULTs). mdpi.com Specifically, the isoform SULT1E1, also known as estrogen sulfotransferase, exhibits a high affinity for estrogens like estradiol, estrone, and ethinylestradiol, catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the C-3 hydroxyl group. nih.govmdpi.com This enzymatic sulfonation renders the estrogen biologically inactive, as the sulfated form cannot bind to estrogen receptors. nih.gov The balance between the activity of SULT1E1 and steroid sulfatase (STS), which removes the sulfate group, is crucial for regulating the levels of active estrogens in tissues. nih.govnih.gov

From a chemical synthesis perspective, sulfonate groups can be introduced at the C-3 position of the steroid nucleus using various reagents. A common method involves the use of chlorosulfonic acid in pyridine. nih.gov This approach has been successfully applied to the synthesis of various 16-oxygenated estratriene 3-sulfates. nih.gov For instance, a synthetic route to a 17-beta-hydroxy-16-ketone sulfate involved the sulfation of a brominated precursor, followed by hydrolysis and rearrangement to yield the desired product. nih.gov Another strategy for derivatization involves using sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, which react with the phenolic hydroxyl group to form stable sulfonate esters, enhancing detectability in analytical techniques like mass spectrometry. researchgate.net

Table 1: Key Enzymes in Estrogen Sulfation and Desulfation

| Enzyme Name | Abbreviation | Function | Role in Estrogen Activity |

|---|---|---|---|

| Estrogen Sulfotransferase | SULT1E1 | Catalyzes the sulfonation of the C-3 hydroxyl group of estrogens. | Inactivation |

| Steroid Sulfatase | STS | Hydrolyzes the sulfate group from sulfated steroids. | Reactivation |

Preparation of Labeled this compound Analogs for Research Applications

The development of labeled analogs of estrogenic compounds is crucial for research applications, particularly in the study of receptor binding, biodistribution, and for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net While specific data on labeled this compound is limited, the strategies employed for its parent compound, ethinylestradiol, provide a clear blueprint for its potential derivatization.

A prominent method for labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.gov This reaction creates a stable 1,2,3-triazole ring that links the steroid to a prosthetic group containing a radionuclide. The terminal ethynyl group at the C-17 position of this compound is an ideal handle for this type of conjugation. researchgate.net

Research has demonstrated the successful synthesis of radioiodinated and fluorinated ethinylestradiol derivatives using this approach. nih.govnih.gov For example, novel 131I-labeled ethinylestradiol derivatives have been prepared with considerable radiolabeling yields (up to 71.5%) and high specific activity via a one-step "click" radioiodination process. nih.gov Similarly, 18F-labeled estradiol derivatives have been synthesized for PET imaging. researchgate.netmdpi.com The synthesis typically involves preparing a precursor containing an azide group and the radionuclide, which is then reacted with the alkyne function of the steroid. nih.gov These labeling strategies aim to improve pharmacokinetic properties and stability, addressing issues like in-vivo deiodination seen in earlier radiotracers. nih.gov

Table 2: Examples of Labeled Ethinylestradiol Analogs for Research

| Analog | Isotope | Labeling Method | Reported Yield | Specific Activity | Application |

|---|---|---|---|---|---|

| [131I]EITE | 131I | Click Chemistry | 71.49 ± 0.56% | 12.45 ± 3.16 GBq/μmol | SPECT Imaging |

| [131I]MITE | 131I | Click Chemistry | 31.02 ± 1.32% | 20.02 ± 4.23 GBq/μmol | SPECT Imaging |

| [18F]FETE | 18F | Click Chemistry | 46.59 ± 8.06% | 15.45 ± 3.15 GBq/μmol | PET Imaging |

Data based on studies of ethinylestradiol derivatives. nih.govresearchgate.netmdpi.com

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes for steroids. brynmawr.eduresearchgate.net These principles focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. While specific green synthesis routes for this compound are not detailed in the literature, the strategies applied to general steroid synthesis are directly relevant.

Traditional steroid synthesis often involves multi-step processes with low yields and the use of large quantities of toxic reagents and heavy-metal catalysts, generating significant waste. researchgate.net Green chemistry seeks to overcome these limitations through several key approaches:

Biocatalysis and Microbial Transformation: This is a cornerstone of green steroid manufacturing. mdpi.com Microorganisms, particularly species like Mycolicibacterium, are used as whole-cell biocatalysts to perform highly specific chemical modifications on the steroid skeleton. researchgate.net These microbial transformations can replace hazardous chemical steps, operate under mild conditions (room temperature and neutral pH), and offer high selectivity, thereby reducing by-product formation. brynmawr.eduresearchgate.net

Use of Safer Reagents and Solvents: Green chemistry promotes the replacement of toxic and environmentally damaging substances. For example, research has focused on finding alternatives to reagents like bromofluoromethane, which is an ozone-depleting substance, by developing processes that use reagents like xenon difluoride (XeF2). americanpharmaceuticalreview.com

Atom Economy and Process Efficiency: Synthetic routes are redesigned to be shorter and more efficient, maximizing the incorporation of starting materials into the final product. americanpharmaceuticalreview.comhovione.com This includes the use of heterogeneous catalysts that can be easily recovered and recycled, reducing waste and cost. brynmawr.edu

Alternative Energy Sources: Techniques like microwave-assisted synthesis are being explored to accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating methods. brynmawr.edu

The application of these principles to the synthesis of this compound, which is often an impurity in ethinylestradiol production, could lead to cleaner manufacturing processes with a reduced environmental footprint. synthinkchemicals.comacs.org

Table 3: Comparison of Traditional vs. Green Approaches in Steroid Synthesis

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often uses toxic heavy-metal catalysts. researchgate.net | Employs biocatalysts (enzymes, microorganisms) or recyclable heterogeneous catalysts. brynmawr.eduresearchgate.net |

| Reagents | Utilizes large amounts of hazardous and toxic reagents. researchgate.net | Focuses on using less toxic, safer, and renewable reagents. americanpharmaceuticalreview.com |

| Process | Long, complex, multi-step reactions with low yields. researchgate.net | Aims for shorter, more efficient pathways with high atom economy. americanpharmaceuticalreview.com |

| Waste | Generates excessive wastewater and toxic residues. researchgate.net | Minimizes waste generation through higher efficiency and recyclable components. brynmawr.edu |

| Conditions | Often requires harsh reaction conditions (high temperature/pressure). | Utilizes mild reaction conditions (e.g., ambient temperature and pressure). brynmawr.edu |

Molecular Interactions and Receptor Binding Dynamics of 16-oxo-ethinylestradiol

In Vitro Estrogen Receptor (ERα and ERβ) Binding Affinity Studies

The binding affinity of a ligand for its receptor is a cornerstone of its biological activity. For estrogens and their analogues, this is typically quantified through in vitro binding assays with the two main estrogen receptor subtypes, ERα and ERβ. wikipedia.org

Quantification of Ligand-Receptor Association and Dissociation Rates

Specific kinetic data, such as association (k_on) and dissociation (k_off) rates, for 16-Oxo-ethinylestradiol are not available in published literature. These parameters are crucial as they determine the duration of the ligand-receptor interaction, which can significantly influence the downstream biological response. For the parent compound, ethinylestradiol, it is understood that its binding kinetics contribute to its high potency. ru.nl The introduction of a ketone group at the C-16 position, as in this compound, would be expected to alter these kinetics, though the precise nature of this alteration remains to be experimentally determined.

Competitive Binding Assays with Reference Estrogens

Competitive binding assays are commonly used to determine the relative binding affinity (RBA) or the half-maximal inhibitory concentration (IC50) of a compound against a radiolabeled reference estrogen, typically 17β-estradiol.

While no specific competitive binding data for this compound is publicly available, data for the related compound, 16-ketoestradiol (which lacks the 17α-ethinyl group), provides insight into the potential influence of the 16-oxo group. In one study, 16-ketoestradiol demonstrated binding to both human ERα and ERβ with IC50 values of 112.2 nM and 50.1 nM, respectively. caymanchem.com This indicates a lower affinity for both receptors compared to 17β-estradiol and suggests a preference for ERβ. caymanchem.com

For the parent compound, ethinylestradiol , studies have shown it to possess a high affinity for both ERα and ERβ. One study reported that ethinylestradiol had 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org

Table 1: Comparative Estrogen Receptor Binding Affinity

| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (vs. Estradiol) |

|---|---|---|---|

| 16-Ketoestradiol | ERα | 112.2 caymanchem.com | Lower |

| ERβ | 50.1 caymanchem.com | Lower | |

| Ethinylestradiol | ERα | Not Reported | 194% wikipedia.org |

| ERβ | Not Reported | 151% wikipedia.org |

Note: Data for 16-Ketoestradiol is presented as an analogue to infer potential properties of the 16-oxo substitution.

Interactions with G Protein-Coupled Estrogen Receptor (GPER)

In addition to the nuclear estrogen receptors, some estrogens can elicit rapid, non-genomic effects through the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.org Ethinylestradiol has been shown to be a potent agonist of GPER, similar to estradiol, although specific affinity values are not well-defined. wikipedia.org There is currently no published data on the interaction of this compound with GPER. The presence of the 16-oxo group could potentially modify its binding and signaling through this receptor, but this remains a subject for future investigation.

Computational Modeling and Molecular Docking Analysis

In the absence of empirical data, computational methods such as molecular docking can provide valuable predictions about the interaction of a ligand with its receptor. researchgate.net

Prediction of Binding Modes and Interaction Hotspots within Estrogen Receptors

No specific molecular docking studies for this compound have been published. However, docking studies on ethinylestradiol have been performed to understand its binding within the ligand-binding domain of estrogen receptors. echemcom.com These studies suggest that steric interactions play a crucial role in the formation of the ethinylestradiol-estrogen receptor complex. echemcom.com A hypothetical docking of this compound would likely show the core steroid structure oriented similarly to other estrogens, with the phenolic A-ring interacting with key residues such as Glu353 and Arg394 in ERα, and the 17α-ethinyl group extending into a hydrophobic pocket. The novel 16-oxo group would introduce a polar feature in a region of the binding pocket that could either form new hydrogen bonds or create steric or electronic clashes, depending on the specific amino acid residues in its proximity.

In Silico Assessment of Molecular Recognition and Energetics

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethinylestradiol |

| 17β-estradiol |

Ligand-Induced Conformational Changes in Estrogen Receptors

The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor (ER) is a critical event that initiates a cascade of molecular interactions culminating in the modulation of gene expression. This process is not merely a simple occupancy of a binding pocket; rather, it induces a series of dynamic conformational changes within the receptor protein. These structural rearrangements are fundamental to the receptor's function, dictating its subsequent interactions with co-regulator proteins (co-activators or co-repressors) and, consequently, its transcriptional activity. The specific nature of the ligand dictates the precise conformational state adopted by the receptor, providing a structural basis for the diverse biological responses elicited by various estrogenic compounds.

Upon binding an agonist, such as the endogenous hormone 17β-estradiol, the estrogen receptor undergoes a significant conformational shift. This change typically involves the repositioning of specific structural elements, most notably Helix 12 (H12) in the LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface that is recognized by co-activator proteins. This "active" conformation is essential for the recruitment of the transcriptional machinery and subsequent gene activation.

While direct crystallographic or detailed molecular dynamics simulation data for the complex of this compound with estrogen receptors is not extensively available in the public domain, insights into the potential conformational changes can be inferred from studies on structurally related compounds, particularly those with modifications at the C16 position of the steroid D-ring.

Research on related estrogen metabolites, such as 16α-hydroxyestrone, has shown that modifications in this region can lead to distinct conformational changes in the estrogen receptor. It is established that 16α-hydroxyestrone acts as a potent estrogen receptor ligand and facilitates a unique conformational change upon binding. scbt.com This suggests that the presence of an oxygenated functional group at the C16 position significantly influences the receptor's structural dynamics.

Furthermore, studies on the structure-activity relationship of various endogenous estrogen metabolites reveal the critical role of the D-ring in determining binding affinity and receptor subtype selectivity. For instance, several D-ring metabolites, including 16-ketoestrone, exhibit a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). oup.com This differential binding implies that the substitution at the C16 position can induce subtle conformational adjustments that are better accommodated by the binding pocket of one receptor subtype over the other.

One study on 16α-hydroxyestrone demonstrated that this metabolite can form a covalent adduct with the estrogen receptor, a departure from the typical non-covalent interactions of estradiol. nih.gov While it is not confirmed for this compound, this finding with a structurally similar compound raises the possibility of different and more stable interactions that could lock the receptor in a specific conformational state.

The following table summarizes the relative binding affinities (RBA) of selected D-ring modified estrogens for ERα and ERβ, which provides a basis for understanding how modifications at the C16 position can influence receptor interaction and, by extension, the induced conformational changes.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | RBAα / RBAβ Ratio |

| 17β-Estradiol (E2) | 100 | 100 | 1.00 |

| Estriol (16α-OH-E2) | 11 | 35 | 0.31 |

| 16-Epiestriol (16β-OH-E2) | 85 | 111 | 0.77 |

| 16-Keto-17β-estradiol | 10 | 18 | 0.56 |

| 16α-Hydroxyestrone | 56 | 25 | 2.24 |

| 16-Ketoestrone | 9 | 501 | 0.02 |

Data compiled from quantitative structure-activity relationship studies of endogenous estrogen metabolites. oup.com

The data clearly indicates that a 16-keto modification significantly alters the binding profile, with 16-ketoestrone showing a dramatic preference for ERβ. This strongly suggests that the resulting ligand-receptor complex for a 16-oxo steroid like this compound would adopt a conformation that is distinct from that induced by ethinylestradiol, potentially leading to differential co-regulator recruitment and a unique profile of gene regulation. The precise nature of this conformational change, however, awaits elucidation by detailed structural studies such as X-ray crystallography or advanced molecular dynamics simulations.

Advanced Analytical Methodologies and Characterization of 16-oxo-ethinylestradiol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of structurally similar steroid compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal for the resolution of 16-Oxo-ethinylestradiol from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The European Pharmacopoeia has outlined the replacement of older Thin-Layer Chromatography (TLC) methods with more robust and sensitive HPLC methods for the analysis of Ethinylestradiol and its related substances, including this compound (identified as Ethinylestradiol EP Impurity H). who.intciteline.com The development and validation of these HPLC methods are guided by stringent regulatory standards to ensure accuracy, precision, and reliability.

Method development for the simultaneous determination of Ethinylestradiol and its impurities involves a systematic approach to optimize separation. jocpr.com Validation, in accordance with ICH guidelines, typically includes assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, a validated stability-indicating RP-HPLC method was developed for Drospirenone and Ethinylestradiol, which could be adapted for the analysis of its impurities. researchgate.net

The following table summarizes typical parameters for an HPLC method used in the analysis of Ethinylestradiol and its impurities.

| Parameter | Typical Value/Condition | Source |

| Linearity Range (Ethinylestradiol) | 0.755 - 4.531 µg/mL | jocpr.com |

| Correlation Coefficient (r) | > 0.999 | jocpr.com |

| Accuracy (% Recovery) | 98% - 102% | researchgate.net |

| Precision (% RSD) | < 2% | researchgate.netmdpi.com |

| Limit of Detection (LOD) | 0.02 - 0.25 µg/mL | researchgate.netmdpi.com |

| Limit of Quantification (LOQ) | 0.05 - 0.82 µg/mL | researchgate.netmdpi.com |

Optimization of Mobile Phases and Stationary Phases for this compound

The successful separation of this compound from Ethinylestradiol and other closely related impurities hinges on the careful selection and optimization of the HPLC column (stationary phase) and the mobile phase.

Stationary Phases: Reversed-phase (RP) columns are predominantly used for the analysis of these steroid compounds. The C18 (octadecylsilyl) stationary phase is the most common choice, offering excellent hydrophobic retention and selectivity for steroids. jocpr.comresearchgate.netnih.gov The specific brand and model of the C18 column can influence the separation, with variations in particle size, pore size, and end-capping.

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. jocpr.com The ratio of these solvents is a critical parameter that is adjusted to achieve the desired retention times and resolution. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. nih.gov The addition of buffers or acids, like formic acid or ammonium acetate, can improve peak shape and selectivity. researchgate.netnih.gov

The table below details typical stationary and mobile phase conditions used for the analysis of Ethinylestradiol and its impurities.

| Component | Description | Source |

| Stationary Phase | ||

| Column Type | C18 (e.g., Agilent Zorbax SB C18, Kinetex C18, Thermo Hypersil BDS C18) | researchgate.netresearchgate.netnih.gov |

| Particle Size | 2.6 µm, 5 µm | researchgate.netnih.gov |

| Dimensions | 4.6 mm x 250 mm, 4.6 mm x 50 mm | researchgate.netnih.gov |

| Mobile Phase | ||

| Organic Solvents | Acetonitrile, Methanol | who.intjocpr.com |

| Aqueous Phase | Water, Ammonium Acetate Buffer | jocpr.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | jocpr.comnih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | jocpr.comresearchgate.net |

| Column Temperature | 30 - 40 °C | citeline.comresearchgate.net |

Spectrometric Detection and Quantification Methods

Spectrometric techniques provide the necessary sensitivity and structural information to definitively identify and quantify this compound, even at trace levels.

Mass Spectrometry (MS and MS/MS) for Trace Analysis and Structural Elucidation

Mass Spectrometry, especially when coupled with a chromatographic inlet (LC-MS or GC-MS), is the gold standard for trace analysis and structural elucidation of pharmaceutical impurities. nih.gov Tandem Mass Spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. nih.gov

For the analysis of Ethinylestradiol and its metabolites, LC-MS/MS methods have been developed with quantification limits in the picogram per milliliter (pg/mL) range. thermofisher.com This high sensitivity is crucial for detecting trace impurities like this compound. Derivatization with reagents like dansyl chloride can be used to improve ionization efficiency and achieve lower detection limits in positive ionization mode. thermofisher.com The structural information obtained from the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions allows for unambiguous identification. synzeal.com

Advanced Spectroscopic Techniques (e.g., NMR, IR) for Structural Confirmation

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a well-established technique used for the identification of functional groups within a molecule. The European Pharmacopoeia specifies the use of IR absorption spectrophotometry for the identification of Ethinylestradiol by comparing the spectrum of the test substance with that of a reference standard. who.intciteline.com The IR spectrum of this compound would show characteristic absorption bands for its functional groups, including the hydroxyl (-OH), alkyne (C≡C), and the additional ketone (C=O) group at the C16 position, which distinguishes it from Ethinylestradiol. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of a molecule in solution. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. nih.gov For complex molecules like steroids, these techniques are indispensable for distinguishing between isomers and confirming the precise location of functional groups, such as the keto group in this compound. nih.gov

Fluorescence and UV-Vis Spectroscopy for Detection

The detection and characterization of this compound, often as part of a broader analysis of its parent compound, ethinylestradiol, leverages spectroscopic techniques. Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with chromatographic separation, is a primary method for its identification.

In the context of analyzing related substances in ethinylestradiol, a high-performance liquid chromatography (HPLC) system equipped with an ultraviolet spectrophotometer is employed. citeline.comwho.int Detection of impurities, including this compound, is typically carried out at a wavelength of 220 nm. citeline.comwho.int This wavelength allows for the sensitive detection of the chromophores present in the steroid structure.

While specific fluorescence spectra for this compound are not extensively detailed in publicly available literature, fluorescence spectroscopy is a recognized technique for the analysis of estrogens and related steroids. iarc.frnih.gov The intrinsic fluorescence of the phenolic ring in these compounds can be utilized for detection. In some analytical methods for related compounds, derivatization is used to create a fluorescent product, which can then be measured at specific excitation and emission wavelengths, significantly enhancing sensitivity and selectivity. researchgate.net For instance, general methods for ethinyl steroids have involved derivatization to produce triazoles that exhibit strong fluorescence signals. researchgate.net

Impurity Profiling and Quantification of this compound

This compound is recognized as a significant impurity and degradation product of ethinylestradiol. who.int It is officially designated as "Ethinylestradiol Impurity H" in certain pharmacopoeial references. pharmaffiliates.comnih.govpharmaffiliates.com Its presence and quantity are critical quality attributes that are controlled during the manufacturing and storage of ethinylestradiol.

The quantification of this compound is performed using a validated HPLC method designed to separate it from ethinylestradiol and other related impurities. who.int The World Health Organization (WHO) provides draft specifications for this analysis, which outline the chromatographic conditions and acceptance criteria. citeline.comwho.int In this method, this compound (Impurity H) has a relative retention time of approximately 0.5 compared to the principal peak of ethinylestradiol. who.int

The following tables summarize the parameters for the HPLC method and the specified limits for Impurity H.

Table 1: HPLC Parameters for Impurity Profiling

| Parameter | Specification |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Stainless Steel (25 cm x 4.6 mm) |

| Detector | Ultraviolet (UV) Spectrophotometer |

| Detection Wavelength | 220 nm citeline.comwho.int |

| Column Temperature | 30 °C citeline.comwho.int |

| Flow Rate | 1.5 mL/min citeline.comwho.int |

| Reference Compound | Ethinylestradiol (Retention Time ~35 min) who.int |

Table 2: Impurity Specification for this compound (Impurity H)

| Impurity Name | Relative Retention Time | Acceptance Limit |

|---|

Polymorphism and Solid-State Characterization of this compound

The solid-state properties of an active pharmaceutical ingredient and its impurities can influence factors such as stability and solubility. While the parent compound, ethinylestradiol, is known to exhibit polymorphism, existing in at least two different crystalline forms with distinct melting points (one at approximately 183°C and a metastable form at about 143°C), specific data on the polymorphism of this compound is not extensively documented in the reviewed literature. citeline.comwho.intaemps.es

A full solid-state characterization involves techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier Transform Infrared Spectroscopy (FTIR) to identify and differentiate between polymorphic forms. researchgate.net While analytical service providers offer polymorphism studies for pharmaceutical compounds, published research detailing the specific crystalline forms, transition temperatures, or other solid-state characteristics of isolated this compound is limited. pharmaffiliates.compharmaffiliates.com

Degradation Pathways and Stability Investigations of 16-oxo-ethinylestradiol

Identification of 16-Oxo-ethinylestradiol as a Degradation Product of Ethinylestradiol

This compound, with the chemical formula C₂₀H₂₂O₃, is recognized primarily as a degradation product of Ethinylestradiol. citeline.com In pharmacopeial and regulatory contexts, it is often designated as "Ethinylestradiol Impurity H". citeline.com Its chemical name is (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-16-one. citeline.com The formation of this impurity is an indicator of the degradation of the parent compound, Ethinylestradiol, which can occur under various stress conditions during manufacturing, storage, or handling. Its presence is monitored in pharmaceutical formulations containing Ethinylestradiol to ensure the product remains within its established safety and quality specifications.

Forced Degradation Studies (e.g., acid, base, oxidative, photolytic)

Forced degradation, or stress testing, is a fundamental practice in pharmaceutical analysis, designed to identify the likely degradation products of a substance. This is achieved by subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and heat.

While extensive forced degradation studies have been published for the parent compound, Ethinylestradiol, showing its susceptibility to various conditions, a detailed review of publicly available scientific literature reveals a lack of specific studies focused on the forced degradation of this compound itself. Such studies would be necessary to understand its intrinsic stability and to identify the degradation pathways it undergoes when subjected to harsh conditions.

Characterization of Secondary Degradation Products

The characterization of degradation products is essential for understanding the complete degradation profile of a drug substance. This process typically involves isolating the degradants formed during forced degradation studies and elucidating their structures using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

As a direct consequence of the absence of published forced degradation studies on this compound, there is no corresponding information available regarding its secondary degradation products. The scientific focus has remained on identifying and controlling the primary degradants of Ethinylestradiol, such as this compound, rather than on the subsequent degradation of these impurities.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of a drug substance over time. A key attribute of a SIAM is its ability to separate the intact active pharmaceutical ingredient (API) from its degradation products, impurities, and other excipients.

Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed to function as stability-indicating assays for Ethinylestradiol and its related substances, including this compound (Impurity H). These methods are crucial for the quality control of pharmaceutical products containing Ethinylestradiol. The methods are designed to resolve Ethinylestradiol from a range of potential impurities, ensuring that any degradation can be accurately quantified.

For instance, a draft monograph for Ethinylestradiol in The International Pharmacopoeia details a reverse-phase HPLC method for related substances. This method successfully separates Impurity H from the parent compound and other impurities, demonstrating its utility as a stability-indicating method for Ethinylestradiol. The ability to resolve this compound from Ethinylestradiol is the primary context in which stability-indicating methods related to this compound are discussed.

Below is a table summarizing typical parameters for an HPLC method used to identify Ethinylestradiol and its impurities, including this compound.

| Parameter | Conditions |

| Column | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | Typically 1.0 to 1.5 mL/min |

| Column Temperature | 30 °C to 40 °C |

| Detection | UV Spectrophotometer at 215 nm or 220 nm |

| Relative Retention Time of Impurity H | Approximately 0.5 with reference to Ethinylestradiol |

This table represents a composite of typical conditions found in the literature; specific methods may vary.

Kinetic Studies of this compound Degradation

Kinetic studies are performed to determine the rate and mechanism of a chemical reaction, such as the degradation of a pharmaceutical compound. These studies can establish a drug's shelf-life and recommend appropriate storage conditions. Key parameters derived from kinetic studies include the reaction order, rate constant, and half-life (t₁/₂) of the compound under specific conditions.

While kinetic data for the degradation of Ethinylestradiol and other estrogens under various environmental and laboratory conditions are available, there is no specific information in the reviewed literature on the degradation kinetics of this compound. To determine its stability profile comprehensively, kinetic studies would be required to measure its degradation rate under the influence of factors like pH, temperature, and light.

Theoretical and Mechanistic Biological Investigations of 16-oxo-ethinylestradiol in Vitro and Cellular Studies

In Vitro Cellular Proliferation Studies in Estrogen-Responsive Cell Lines

The synthetic estrogen, 16-Oxo-ethinylestradiol, a metabolite of ethinylestradiol, has been investigated for its potential to stimulate cell growth in estrogen-responsive cells. Studies often utilize cell lines such as MCF-7, a human breast cancer cell line known to express estrogen receptors (ERs), to assess the proliferative effects of estrogenic compounds.

Research has demonstrated that 17α-ethinylestradiol (EE), the parent compound of this compound, induces proliferation in MCF-7 cells. This proliferative effect is understood to be dependent on the estrogen receptor, as the application of an ER antagonist, fulvestrant, can attenuate this response. nih.gov While direct studies on this compound's proliferative capacity are less common, the known estrogenic activity of its parent compound and other metabolites, such as 16α-hydroxyestrone, which is associated with tumor proliferation, suggests a potential for similar activity. nih.gov The proliferative response in such cell lines is a key indicator of a compound's estrogenic potential and its ability to influence the growth of hormone-sensitive cancers. physiology.org

Table 1: Proliferative Effects of Estrogenic Compounds in MCF-7 Cells

| Compound | Effect on Proliferation | Receptor Dependency |

|---|---|---|

| 17α-ethinylestradiol (EE) | Induces proliferation | Estrogen Receptor (ER) dependent nih.gov |

| B[a]P-7,8-dione | Induces proliferation | ER-dependent nih.gov |

Gene Expression Modulation by this compound in Cellular Models

The interaction of estrogenic compounds with estrogen receptors leads to the modulation of gene expression, a key mechanism underlying their physiological and pathological effects. While specific gene expression profiles for this compound are not extensively documented, studies on its parent compound, ethinylestradiol, and the natural estrogen, 17β-estradiol (E2), provide a framework for understanding its potential actions.

In MCF-7 breast cancer cells, E2 has been shown to induce differential expression of hundreds of genes. nih.gov These genes are involved in various cellular processes, including cell cycle progression, remodeling of cell anchors and junctions, and the synthesis of metabolites that can be genotoxic. nih.gov For instance, ethinylestradiol has been found to decrease the expression of chemokine receptors like CCR3. nih.gov Such alterations in gene expression can contribute to a more aggressive cellular phenotype. nih.gov The study of gene expression patterns helps to elucidate the molecular mechanisms by which estrogenic compounds may contribute to cancer development and progression.

Investigation of Signaling Cascade Activation (e.g., Genomic and Non-Genomic Pathways)

Estrogenic compounds can initiate cellular responses through two primary signaling pathways: genomic and non-genomic. The classical genomic pathway involves the binding of the estrogen to its receptor in the nucleus, leading to the regulation of target gene transcription. physiology.org This process typically occurs over hours to days.

Oxidative Metabolism and Potential for Reactive Intermediate Formation

The metabolism of synthetic estrogens like ethinylestradiol is a critical factor in determining their biological activity and potential for toxicity. Ethinylestradiol undergoes extensive metabolism, primarily through oxidation. researchgate.net The primary oxidative metabolite is 2-hydroxy ethinylestradiol, formed by the action of the CYP3A4 enzyme. researchgate.net

In Vitro Genotoxicity Assessments and DNA Damage Mechanisms

The genotoxic potential of ethinylestradiol and its metabolites is a significant area of investigation due to their widespread use and implications for carcinogenesis. In vitro genotoxicity assays are employed to assess the ability of a substance to induce DNA damage.

Comet Assay and Chromosomal Aberration Studies in Cell Culture

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA strand breaks in individual cells. unit.nooup.com Studies using the alkaline comet assay have shown that ethinylestradiol can induce DNA damage in human breast cancer cells (MCF-7) and human lymphocytes. nih.govresearchgate.netnih.gov

Chromosomal aberration studies are another method to assess genotoxicity. In human lymphocytes, ethinylestradiol has been shown to increase the frequency of chromosomal aberrations and sister chromatid exchanges, but only in the presence of a metabolic activation system. nih.gov This indicates that metabolites of ethinylestradiol are likely responsible for the observed genotoxic effects. nih.gov

Table 2: In Vitro Genotoxicity of Ethinylestradiol

| Assay | Cell Type | Result | Condition | Reference |

|---|---|---|---|---|

| Comet Assay | Human Breast Cells (MCF-7) | DNA Damage | With metabolic activation | nih.gov |

| Chromosomal Aberrations | Human Lymphocytes | Increased Aberrations | With metabolic activation | nih.gov |

| Sister Chromatid Exchanges | Human Lymphocytes | Increased Exchanges | With metabolic activation | nih.gov |

Role of Metabolic Activation in Genotoxic Effects

Metabolic activation is a crucial factor in the genotoxicity of ethinylestradiol. nih.govinformahealthcare.com Studies have consistently shown that ethinylestradiol is genotoxic in vitro only when a metabolic activation system, such as a rat liver microsomal fraction (S9 mix), is present. nih.govnih.goviarc.fr This suggests that the parent compound itself is not directly genotoxic, but its metabolites are. nih.gov

The genotoxic effects are thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS) during the metabolic process. nih.gov The addition of catalase, an enzyme that breaks down hydrogen peroxide, has been shown to decrease the frequency of chromosomal aberrations and sister chromatid exchanges induced by metabolically activated ethinylestradiol. nih.gov This finding supports the role of ROS in the DNA damage caused by ethinylestradiol metabolites. nih.gov

Interaction with Metabolic Enzymes and Transporters in In Vitro Systems

The in vitro investigation of this compound's interaction with metabolic enzymes and transporters is crucial for understanding its biochemical fate. While direct studies on this compound are limited, a comprehensive understanding can be derived from the extensive research on its parent compound, ethinylestradiol (EE). The metabolic pathway logically suggests that this compound is an oxidative metabolite of ethinylestradiol, likely formed via cytochrome P450 (CYP) enzyme activity. This oxidized metabolite would then be a candidate for further Phase II conjugation and subsequent transport out of the cell.

Phase I Metabolism: Cytochrome P450 (CYP) Enzymes

The formation of this compound from ethinylestradiol is a two-step oxidative process. The first and rate-limiting step is hydroxylation, primarily at the 16-position of the steroid nucleus, to form 16-hydroxy-ethinylestradiol. This reaction is catalyzed by various CYP450 isoforms. Subsequent oxidation of the hydroxyl group would yield the 16-oxo metabolite.

Ethinylestradiol itself has been systematically evaluated as an inhibitor of various human CYP isoforms. In vitro experiments revealed that it can inhibit several CYPs, with the most potent inhibition observed against CYP1A1 and CYP2C19. researchgate.net This suggests a potential for drug-drug interactions at the metabolic level. The formation of this compound is therefore intrinsically linked to the activity of these specific CYP enzymes.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Ethinylestradiol This table summarizes the inhibitory potential of the parent compound, ethinylestradiol, against various CYP enzymes, which are responsible for its metabolism into oxidized forms like this compound.

| CYP Isoform | System Used | IC₅₀ (µM) | Inhibition Type | Reference |

| CYP1A1 | Recombinant | 2.7 | Competitive | researchgate.net |

| CYP2C19 | Human Liver Microsomes | 4.4 | - | researchgate.net |

| CYP2C9 | Human Liver Microsomes | >8.0 | Competitive | researchgate.netgeneesmiddeleninformatiebank.nl |

| CYP3A4 | Human Liver Microsomes | >8.0 | Competitive | researchgate.netgeneesmiddeleninformatiebank.nl |

| CYP1A2 | Human Liver Microsomes | >39 | Weak | researchgate.net |

| CYP2A6 | - | - | Competitive | geneesmiddeleninformatiebank.nl |

| CYP2D6 | - | - | Competitive | geneesmiddeleninformatiebank.nl |

Phase II Metabolism: UDP-Glucuronosyltransferases (UGTs)

Following Phase I oxidation, the resulting hydroxylated metabolites of ethinylestradiol, which would include the precursor to this compound, are substrates for Phase II conjugation enzymes. The most significant of these reactions is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a hydrophilic glucuronic acid moiety to the metabolite, facilitating its excretion.

In vitro studies using human liver microsomes and expressed UGT isoforms have demonstrated that ethinylestradiol is extensively glucuronidated. nih.govnih.gov The primary site of glucuronidation is the hydroxyl group at the C3 position, with a minor amount occurring at the C17 position. nih.gov The key enzyme responsible for the formation of ethinylestradiol-3-glucuronide is a bilirubin UGT, now identified as UGT1A1. nih.govnih.gov Other UGTs, such as UGT2A1, have also been shown to have activity towards ethinylestradiol, though they may exhibit different regioselectivity. genecards.org It is highly probable that this compound, possessing available hydroxyl groups, would also be a substrate for UGT-mediated glucuronidation, a critical step for its detoxification and elimination.

Table 2: In Vitro Glucuronidation of Ethinylestradiol by UGT Isoforms This table details the key enzymes involved in the Phase II glucuronidation of ethinylestradiol, a process that would follow the formation of this compound.

| UGT Isoform | System Used | Metabolite Formed | Kinetic Parameter | Reference |

| UGT1A1 (Bilirubin UGT) | Expressed V79 Cells / HLM | Ethinylestradiol-3-glucuronide | Major catalyst | nih.govnih.gov |

| Phenol UGT | Expressed V79 Cells | Ethinylestradiol glucuronide | Minor catalyst | nih.gov |

| UGT2A1 | Recombinant | Ethinylestradiol glucuronide | Active | genecards.org |

| Other UGTs | Human Liver Microsomes | Estradiol-17-glucuronide | Followed Michaelis-Menten kinetics (Km = 7 µM) | researchgate.net |

Interaction with Efflux Transporters

Once conjugated with glucuronic acid or sulfate, the resulting metabolites of ethinylestradiol are too hydrophilic to diffuse passively across cell membranes. nih.govhelsinki.fi Their removal from cells, particularly hepatocytes and enterocytes, into bile and the intestinal lumen is mediated by active efflux transporters, many of which belong to the ATP-binding cassette (ABC) transporter superfamily. helsinki.fi

While direct transport data for this compound is not available, in vitro studies on the primary conjugates of ethinylestradiol are informative. It has been demonstrated that ethinylestradiol-3-glucuronide (EEG) is a substrate for Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.gov Ethinylestradiol-3-sulfate (EES), another major conjugate, is a substrate for the Breast Cancer Resistance Protein (BCRP). nih.gov These transporters are highly expressed in the liver and intestine, playing a key role in the biliary and intestinal excretion of metabolites. nih.govhelsinki.fi Therefore, any glucuronidated or sulfated form of this compound would be expected to interact with and be transported by these efflux pumps.

Table 3: In Vitro Transport of Ethinylestradiol Conjugates This table outlines the efflux transporters identified in vitro as responsible for the transport of ethinylestradiol's major hydrophilic conjugates. These transporters are critical for the final elimination step of metabolites like this compound following conjugation.

| Transporter | Substrate | System Used | Finding | Reference |

| MRP2 (ABCC2) | Ethinylestradiol-3-glucuronide | - | Identified as a substrate | nih.govhelsinki.fi |

| MRP3 (ABCC3) | Ethinylestradiol-3-glucuronide | - | Identified as a substrate | nih.govhelsinki.fi |

| BCRP (ABCG2) | Ethinylestradiol-3-sulfate | - | Identified as a substrate | nih.govhelsinki.fi |

| P-glycoprotein (P-gp/ABCB1) | Ethinylestradiol | In vitro cell model | Identified as a substrate (net efflux ratio of 11) | nih.gov |

Q & A

Q. What are the established synthetic routes for 16-Oxo-ethinylestradiol, and how should purity validation be conducted?

- Methodological Answer : Synthesis typically involves ethinylestradiol oxidation using agents like Jones reagent or enzymatic catalysts. Purification methods include column chromatography (normal or reverse-phase) or recrystallization. Validate purity using HPLC (≥95% purity threshold) with UV/Vis or MS detection . For novel synthetic pathways, provide full spectral data (¹H/¹³C NMR, HRMS) and comparative retention times against reference standards .

- Example Table: Key Purity Validation Parameters

| Technique | Sensitivity Range | Validation Criteria | Compliance Standard |

|---|---|---|---|

| HPLC-UV | 0.1–100 µg/mL | Peak symmetry, RSD <2% | USP <621> |

| LC-MS/MS | 0.01–10 ng/mL | Signal-to-noise >10 | ICH Q2(R1) |

Q. Which analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS for trace-level detection (LOQ ≤1 ng/mL) in plasma or urine. Validate methods per ICH guidelines, including matrix effect studies (recovery 85–115%) and cross-validation with ELISA for immunoreactivity . Structural confirmation requires high-resolution NMR (e.g., ¹³C DEPT for carbonyl group identification) .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer : Follow accelerated stability protocols (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via UPLC-PDA and assess potency loss using calibrated reference standards. Include photostability testing (ICH Q1B) with controlled UV exposure .

- Example Table: Stability Study Parameters

| Stress Condition | Analytical Endpoint | Acceptance Criteria |

|---|---|---|

| Acid hydrolysis | Degradation peaks | ≤5% impurity |

| Oxidative (H₂O₂) | Parent compound recovery | ≥90% initial |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogenic activity data for this compound?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify bias sources, such as variations in cell-based assays (e.g., ER-CALUX vs. MCF-7 proliferation). Use meta-regression to adjust for confounding factors (e.g., serum-free vs. serum-containing media) . Validate findings with in vivo models (e.g., uterotrophic assay) under standardized OECD protocols .

Q. What strategies optimize the detection of this compound metabolites in environmental samples?

- Methodological Answer : Employ suspect screening via high-resolution mass spectrometry (HRMS) with isotopic pattern filtering. Use solid-phase extraction (SPE) coupled with derivatization (e.g., BSTFA for silylation) to enhance volatility for GC-MS analysis. Cross-reference fragmentation patterns with databases like mzCloud .

Q. How should dose-response studies for this compound be designed to account for non-linear pharmacokinetics?

- Methodological Answer : Use a factorial design with nested cohorts for low (0.1–10 µg/kg) and high (10–1000 µg/kg) doses. Apply non-compartmental analysis (NCA) for AUC calculations and Bayesian hierarchical models to address inter-individual variability. Include sham controls to isolate matrix effects .

Q. What computational methods predict this compound’s interaction with non-target receptors (e.g., androgen receptor)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 2AM9 for AR). Validate with umbrella sampling MD simulations (≥100 ns) to assess binding free energy (ΔG). Cross-validate predictions using reporter gene assays .

Data Analysis & Reporting

Q. How should conflicting bioaccumulation data for this compound in aquatic models be statistically reconciled?

Q. What frameworks ensure reproducibility in this compound toxicity assays?

- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for experimental reporting. Pre-register protocols (e.g., OSF registries) and share raw data in FAIR-compliant repositories. Use electronic lab notebooks (ELNs) for real-time data tracking .

Tables for Methodological Reference

Q. Table 1: Comparative Analytical Techniques for this compound

| Technique | Application | Sensitivity | Key Limitations |

|---|---|---|---|

| LC-MS/MS | Trace quantification | 0.01 ng/mL | Matrix suppression |

| NMR | Structural elucidation | ≥1 mg sample | Low throughput |

| ELISA | High-throughput screening | 0.1 ng/mL | Cross-reactivity risks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.